molecular formula C21H17N3O3 B2435126 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 946262-43-7

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B2435126
CAS No.: 946262-43-7
M. Wt: 359.385
InChI Key: CWGSCEPVWGOELQ-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a complex organic compound that features an indole ring, an isoxazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the isoxazole ring, and finally the coupling of these intermediates to form the target compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-((5-phenylisoxazol-3-yl)methyl)acetamide
  • 2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is unique due to the combination of its indole and isoxazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-13-19(16-9-5-6-10-17(16)23-13)20(25)21(26)22-12-15-11-18(27-24-15)14-7-3-2-4-8-14/h2-11,23H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGSCEPVWGOELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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